BRD6688

説明

科学的研究の応用

ヒストン脱アセチル化酵素阻害剤

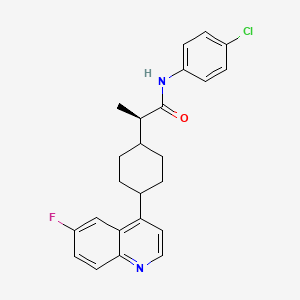

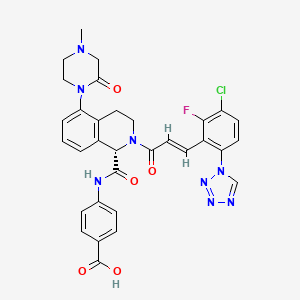

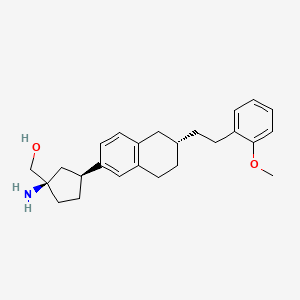

BRD6688 は、HDAC1、2、および 3 に対してそれぞれ 21 nM、100 nM、および 11.48 µM の IC 50 値を持つヒストン脱アセチル化酵素阻害剤です {svg_1}. HDAC1 に比べて HDAC2 で 6 倍長い半減期 (381 分対 65 分) を持つ、優先的な結合速度論を持っています {svg_2}. これは、エピジェネティクスと転写の分野における研究のための潜在的な候補となっています {svg_3}.

神経変性疾患

This compound は血液脳関門を通過し、神経変性疾患の CK-p25 マウスモデルにおける文脈的恐怖条件付けで p25 誘導性神経変性に関連する記憶障害を救済することが示されています {svg_4}. これは、神経変性疾患の治療におけるその潜在的な応用を示唆しています。

行動神経科学

この化合物は血液脳関門を通過して記憶に影響を与えることができるため、行動神経科学の分野で潜在的に使用できます {svg_5}. これは、行動の神経基盤とその学習と記憶による修飾を研究するために使用できます。

ヒストン脱アセチル化

This compound は、ヒストン脱アセチル化のプロセスに関与しています {svg_6}. これは、遺伝子発現と細胞機能におけるヒストン脱アセチル化の役割を研究する研究で使用できます。

恐怖記憶抑制

研究によると、PV+ 細胞特異的な Hdac2 の削除は、成体マウスにおける自発的な恐怖記憶の回復を制限します {svg_7}. This compound は Hdac2 阻害剤であることを考えると {svg_8}、これは恐怖記憶抑制を研究する研究で使用できる可能性があります。

周囲神経網の凝集

This compound は、前頭前皮質と扁桃体基底外側における PV+ 細胞周囲の周囲神経網の凝集の減少に関連付けられています {svg_9}. これは、神経機能と可塑性における周囲神経網の役割を研究する研究でのその潜在的な使用を示唆しています。

作用機序

Target of Action

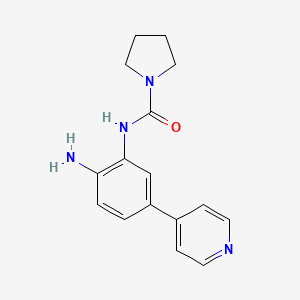

BRD6688, also known as N-(2-amino-5-(pyridin-4-yl)phenyl)pyrrolidine-1-carboxamide or N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide, is a selective inhibitor of Histone Deacetylase 2 (HDAC2) . HDAC2 is a chromatin-modifying enzyme that plays a crucial role in the neurobiology of learning and memory .

Mode of Action

This compound demonstrates kinetic selectivity for HDAC2 against HDAC1, an isoform with 95% similarity within the catalytic binding domain . It increases histone acetylation (H4K12 and H3K9) in primary mouse neuronal cultures . This interaction with HDAC2 leads to changes in the acetylation status of histones, which can influence gene expression.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation pathway. By inhibiting HDAC2, this compound increases the acetylation of histones H4K12 and H3K9 . This modification can alter the structure of the chromatin and influence the transcription of certain genes, thereby affecting various downstream cellular processes.

Pharmacokinetics

This compound has been shown to cross the blood-brain barrier . This property is crucial for its role in modulating neuronal functions.

Result of Action

The molecular effect of this compound involves the increase of histone acetylation (H4K12 and H3K9) in primary mouse neuronal cells . At the cellular level, this compound has been shown to rescue memory defects associated with p25 induced neurodegeneration in a CK-p25 mouse model .

生化学分析

Biochemical Properties

BRD6688 interacts with HDAC2, an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones . This interaction results in increased histone acetylation, specifically H4K12 and H3K9, in primary mouse neuronal cell culture assays .

Cellular Effects

This compound has been shown to influence cell function by modulating gene expression through its interaction with HDAC2 . By inhibiting HDAC2, this compound increases histone acetylation, which can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to HDAC2 and inhibiting its enzymatic activity . This inhibition leads to an increase in histone acetylation, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . It has been shown to increase histone acetylation in the hippocampus of CK-p25 mice, a model of neurodegenerative disease .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models . It has been shown to rescue the memory defects associated with p25 induced neurodegeneration in contextual fear conditioning in a CK-p25 mouse model .

Metabolic Pathways

As an HDAC2 inhibitor, it likely interacts with enzymes and cofactors involved in histone modification .

Transport and Distribution

It has been shown to cross the blood-brain barrier, suggesting that it may be transported and distributed in the brain .

Subcellular Localization

Given its role as an HDAC2 inhibitor, it is likely to be found in the nucleus where HDAC2 is located .

特性

IUPAC Name |

N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBMJVMSBSGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of BRD6688 in the context of this research on paclitaxel-induced neuropathy?

A1: The study investigates the role of histone deacetylase 2 (HDAC2) in paclitaxel-induced neuropathic pain. this compound is a selective inhibitor of HDAC2. Researchers used this compound to investigate whether inhibiting HDAC2 could alleviate pain and prevent the molecular changes associated with this condition in rats. The results showed that this compound administration significantly reduced paclitaxel-induced mechanical allodynia (a type of pain sensitivity). [] This suggests that HDAC2 inhibition by compounds like this compound could be a potential therapeutic strategy for treating this debilitating side effect of paclitaxel chemotherapy.

Q2: What specific effects did this compound have at the molecular level in this study?

A2: this compound, by inhibiting HDAC2, prevented the following changes in the spinal dorsal horn of rats treated with paclitaxel:

- Suppressed HDAC2 Upregulation: this compound blocked the increase of HDAC2 typically seen after paclitaxel treatment. []

- Reduced Glutamate Accumulation: It prevented the buildup of glutamate, a neurotransmitter, which is thought to contribute to pain signaling. []

- Normalized EAAT2/VGLUT2/Synaptophysin Expression: this compound helped maintain the balance between glutamate release and reuptake by preventing the downregulation of EAAT2 (an excitatory amino acid transporter responsible for glutamate uptake) and the upregulation of VGLUT2 (a vesicular glutamate transporter involved in glutamate release) and synaptophysin (a marker of synapse formation). []

- Inhibited HDAC2/YY1 Interaction: It disrupted the interaction between HDAC2 and YY1, a transcription factor. This interaction is believed to be important for the regulation of genes involved in glutamate transport. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)

![9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B606294.png)